Mogrol

Übersicht

Beschreibung

Mogrol is a cucurbitane-type tetracyclic triterpenoid compound, primarily derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. It is the aglycone involved in the synthesis of mogrosides, which are natural sweeteners. Mogrosides are digested into this compound in vivo, making this compound the main functional unit responsible for the pharmacological effects of mogrosides . This compound has been shown to have various health benefits, including antihyperglycemic, antilipidemic, neuroprotective, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Mogrol has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a precursor for synthesizing mogrosides and other triterpenoid derivatives.

- Studied for its potential as a natural sweetener and flavor enhancer.

Biology:

- Investigated for its role in modulating metabolic pathways and enzyme activities.

- Studied for its effects on cellular processes such as apoptosis, inflammation, and oxidative stress.

Medicine:

- Explored for its antihyperglycemic and antilipidemic effects through the activation of AMP-activated protein kinase .

- Studied for its neuroprotective effects against memory impairment, neuroinflammation, and apoptosis .

- Investigated for its anticancer properties, particularly in leukemia, by inhibiting the extracellular signal-regulated kinase and signal transducer and activator of transcription pathways .

Industry:

- Used in the production of natural sweeteners and health supplements.

- Studied for its potential applications in functional foods and nutraceuticals .

Wirkmechanismus

Target of Action

Mogrol, a triterpene found in the fruits of Siraitia grosvenorii, has been identified to interact with several important targets, including AMP-activated protein kinase (AMPK), tumor necrosis factor-alpha (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and signal transducer and activator of transcription 3 (STAT3) . These targets play crucial roles in various cellular processes, including inflammation, cell growth, and apoptosis .

Mode of Action

This compound interacts with its targets to bring about changes in cellular processes. For instance, it inhibits the ERK1/2 and STAT3 pathways, particularly suppressing p-ERK1/2 and p-STAT3 . This inhibition leads to the suppression of Bcl-2 expression, a protein that prevents apoptosis, thereby inducing cell apoptosis . Furthermore, this compound enhances the expression of p21, a cyclin-dependent kinase inhibitor, resulting in G0/G1 cell cycle arrest .

Biochemical Pathways

This compound affects several biochemical pathways. It plays important roles in antihyperglycemic and antilipidemic activities through activating the AMP-activated protein kinase pathway . Additionally, this compound can stimulate G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) in a TGR5-dependent manner .

Pharmacokinetics

This compound is a biometabolite of mogrosides, and it is converted into mogrosides with the growth and ripening of the fruit through the enzyme glycosyltransferases .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound suppresses leukemia cell growth, induces cell apoptosis, and results in cell cycle arrest . It also alleviates Aβ1–42-induced memory impairments, inhibits Aβ1–42-induced microglia overactivation, and prevents Aβ1–42-triggered apoptotic response in the hippocampus . Furthermore, this compound suppresses Aβ1–42-activated NF-κB signaling, reducing the production of proinflammatory cytokines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the formation of artificial mogrosides or this compound compounds may be due to the combination effects of protonation, dehydration, oxidation, and the shift or rearrangement of double bonds . .

Biochemische Analyse

Biochemical Properties

Mogrol interacts with several important targets, including AMPK, TNF-α, and NF-κB . These interactions play a crucial role in its biochemical reactions. This compound is converted into mogrosides with the growth and ripening of the fruit through the enzyme glycosyltransferases .

Cellular Effects

This compound has been observed to have neuroprotective, anticancer, anti-inflammatory, antiobesity, antidiabetes properties, and exerting a protective effect on different organs such as the lungs, bone, brain, and colon . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse pharmacological properties .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mogrol can be synthesized through the biotransformation of mogrosides. The process involves the hydrolysis of mogrosides using acid, digestive enzymes, or intestinal microflora to produce this compound . Additionally, a de novo biosynthesis pathway of this compound has been constructed in Saccharomyces cerevisiae, involving the enhancement of precursor supply, inhibition of the sterol synthesis pathway, and optimization of P450 enzyme expression .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction of mogrosides from Siraitia grosvenorii fruit, followed by their hydrolysis to this compound. The yield of mogrosides from the fruit is relatively low, ranging from 0.55% to 0.65% . Efforts are being made to improve the production of this compound through metabolic engineering and optimization of biosynthesis pathways in microbial systems .

Analyse Chemischer Reaktionen

Types of Reactions: Mogrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of this compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .

Vergleich Mit ähnlichen Verbindungen

Mogrol is unique among triterpenoids due to its specific structure and pharmacological properties. Similar compounds include:

Mogrosides: Glycosylated derivatives of this compound, known for their intense sweetness and health benefits.

Cucurbitacins: Another group of cucurbitane-type triterpenoids with various biological activities, including anticancer and anti-inflammatory effects.

Ginsenosides: Triterpenoid saponins found in ginseng, known for their adaptogenic and medicinal properties.

This compound stands out due to its specific activation of AMPK and inhibition of ERK and STAT pathways, making it a promising candidate for therapeutic applications .

Biologische Aktivität

Mogrol, a natural compound derived from Siraitia grosvenorii, has garnered significant attention in recent years due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Anticancer Properties

This compound has shown promising anticancer effects, particularly in leukemia. Research indicates that this compound inhibits the growth of K562 leukemia cells through the suppression of the ERK1/2 and STAT3 signaling pathways. Specifically, this compound treatment leads to:

- Decreased phosphorylation of ERK1/2 : This reduction correlates with decreased expression of Bcl-2, a protein that promotes cell survival. The inhibition of Bcl-2 expression facilitates apoptosis in cancer cells .

- Inhibition of STAT3 phosphorylation : this compound significantly reduces p-STAT3 levels, which is crucial for cell proliferation and survival in many cancers .

- Induction of cell cycle arrest : this compound enhances p21 expression, leading to G0/G1 phase cell cycle arrest, further contributing to its anticancer effects .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Signaling Pathway Modulation : this compound's ability to inhibit key signaling pathways (ERK1/2 and STAT3) is central to its anticancer activity.

- AMPK Activation : this compound activates AMP-activated protein kinase (AMPK), which plays a critical role in regulating cellular energy homeostasis and has implications in metabolic disorders .

- TGR5 Activation : Recent studies have shown that this compound selectively activates the G-protein-coupled bile acid receptor TGR5, leading to enhanced insulin secretion under low-glucose conditions. This mechanism may contribute to its antihyperglycemic effects .

Pharmacological Properties

This compound's pharmacological profile extends beyond anticancer activity:

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties by activating AMPK signaling pathways, which can alleviate conditions such as neuroinflammation and pulmonary fibrosis .

- Neuroprotective Effects : Studies suggest that this compound may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

- Antidiabetic Effects : this compound's role in enhancing insulin secretion suggests potential applications in managing diabetes mellitus. Its activation of TGR5 in pancreatic β-cells promotes insulin release, aiding glucose metabolism .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of this compound:

Eigenschaften

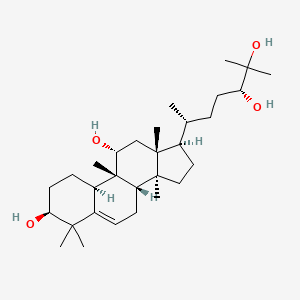

IUPAC Name |

(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYBBRAAICDTIS-AYEHCKLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.